molecular formula C13H14O4 B8560181 2-(3,4,5-Trimethoxyphenyl)furan

2-(3,4,5-Trimethoxyphenyl)furan

Cat. No.: B8560181
M. Wt: 234.25 g/mol
InChI Key: AVVLKEDPCPDGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4,5-Trimethoxyphenyl)furan is a chemical scaffold of significant interest in multidisciplinary research, particularly in the development of novel corrosion inhibitors and investigational anticancer agents. In corrosion science, derivatives based on the 3,4,5-trimethoxyphenylfuran structure have demonstrated exceptional performance as corrosion inhibitors for carbon steel in acidic environments. Studies show that such compounds can achieve inhibition efficiencies exceeding 90% at low concentrations, functioning as mixed-type inhibitors that adsorb onto metal surfaces according to the Langmuir isotherm model . In biomedical research, the 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore in tubulin-binding agents, such as the natural product Combretastatin A-4 . Synthetic compounds incorporating this group with a furan heterocycle have been designed as potential microtubule-destabilizing agents. These compounds have shown promising anti-proliferative activity by disrupting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis in various human cancer cell lines . Furthermore, related chalcone derivatives featuring this core structure have been explored for their nonlinear optical (NLO) properties, suggesting potential applications in materials science . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)furan

InChI

InChI=1S/C13H14O4/c1-14-11-7-9(10-5-4-6-17-10)8-12(15-2)13(11)16-3/h4-8H,1-3H3

InChI Key

AVVLKEDPCPDGFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Anticancer Activity

(a) Tetrahydrofurofuranlignan Derivatives

A compound isolated from Hernandia ovigera (1: Tetrahydrofurofuranlignan 5-[(1S,3aR,4S,6aR)-4-(3,4,5-trimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2H-1,3-benzodioxole) exhibits potent antitumor activity. Its structure includes a fused tetrahydrofurofuran system linked to the 3,4,5-trimethoxyphenyl group. Compared to 2-(3,4,5-trimethoxyphenyl)furan, this derivative has a more complex bicyclic framework, which may enhance binding affinity to biological targets like tubulin .

(b) Combretastatin A-4 and Derivatives

Combretastatin A-4 (CA-4), a natural product with a 3,4,5-trimethoxyphenyl group connected to a stilbene scaffold, is a potent tubulin inhibitor. Its phosphate prodrugs (e.g., 1m and 1n) improve water solubility while retaining bioactivity. Unlike this compound, CA-4 derivatives rely on a trans-stilbene conformation for activity, highlighting the importance of planarity in tubulin binding .

(c) 2-(3,4,5-Trimethoxyphenyl)-2,3-dihydrobenzofuran

This compound (Figure 2a.7–2a.8 in ) features a dihydrobenzofuran core instead of a simple furan. The partial saturation of the benzofuran ring may influence metabolic stability and bioavailability. NMR data (¹H and ¹³C) confirm the substitution pattern, with the 3,4,5-trimethoxyphenyl group at the 2-position. Its cytotoxic activity against cancer cell lines remains unquantified in the provided data but is structurally relevant for comparison .

(a) (±)-3-(3,4,5-Trimethoxyphenyl)-1,2-propanediol

Isolated from Trigonostemon lutescens, this compound replaces the furan ring with a 1,2-propanediol chain. While it retains the 3,4,5-trimethoxyphenyl group, the absence of an aromatic heterocycle likely reduces its interaction with hydrophobic binding pockets in enzymes or receptors.

(b) 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

This pyrrolopyridine derivative (CAS 479551-35-4) substitutes the furan with a nitrogen-containing heterocycle. The electron-rich pyrrolopyridine system may enhance interactions with DNA or kinase targets, though its specific activity is undocumented .

Physicochemical and Pharmacokinetic Properties

The presence of methoxy groups in 3,4,5-trimethoxyphenyl derivatives generally increases lipophilicity, which can improve membrane permeability but reduce water solubility. For example:

Compound LogP (Predicted) Water Solubility Key Structural Features
This compound ~2.5 Low Furan + 3 methoxy groups
Combretastatin A-4 phosphate (1n) ~1.8 High Phosphate ester prodrug of CA-4
Tetrahydrofurofuranlignan (1) ~3.2 Moderate Bicyclic framework + benzodioxole

Notes:

  • LogP values estimated using fragment-based methods.
  • Solubility classifications based on functional groups (e.g., phosphate esters enhance aqueous solubility) .

Preparation Methods

Key Reaction Parameters:

ParameterTypical Conditions
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
BaseNa₂CO₃, K₃PO₄
SolventTHF, DMF, H₂O/EtOH mixtures
Temperature80–100°C
Yield Range70–90% (literature-consistent)

This method’s versatility is underscored by its compatibility with diverse functional groups, though the limited commercial availability of 2-bromofuran remains a practical constraint.

Condensation and Cyclization Approaches

Condensation reactions offer a direct route to this compound by cyclizing precursors such as salicylaldehyde derivatives with trimethoxybenzoyl intermediates. In a representative procedure, 2-hydroxyacetophenone reacts with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone in refluxing acetone, facilitated by anhydrous potassium carbonate. The reaction proceeds via nucleophilic aromatic substitution, followed by intramolecular cyclization to form the furan ring.

Modifications to this protocol include the use of tert-butyldimethylsilyl (TBDMS)-protected intermediates, which enhance regioselectivity. For example, TBDMS-protected salicylaldehydes undergo cyclization under acidic conditions, yielding the desired product after deprotection. While yields for analogous benzo[b]furan systems reach 60–75%, furan derivatives typically exhibit slightly lower efficiencies (50–65%) due to competing side reactions.

Paal-Knorr Synthesis

The Paal-Knorr synthesis, traditionally employed for furan formation from 1,4-diketones, adapts well to this compound when appropriately substituted precursors are utilized. A 1,4-diketone bearing a 3,4,5-trimethoxyphenyl group at the α-position undergoes acid-catalyzed cyclization (e.g., with p-toluenesulfonic acid in toluene) to yield the target compound.

While this method is conceptually straightforward, the synthesis of the requisite 1,4-diketone remains challenging. Recent efforts have focused on tandem Claisen-Schmidt condensations to generate these intermediates in situ, though yields remain moderate (40–55%).

Feist-Benary Synthesis

The Feist-Benary reaction, which couples β-keto esters with α-haloketones, provides an alternative pathway. Ethyl acetoacetate reacts with α-chloro-3,4,5-trimethoxyacetophenone in the presence of pyridine, forming a γ-diketone intermediate that cyclizes under basic conditions. This method excels in introducing electron-withdrawing groups but struggles with sterically hindered substrates, limiting its applicability to derivatives with para-substituted trimethoxyphenyl groups.

Comparative Analysis of Synthetic Methods

A critical evaluation of the four methods reveals distinct trade-offs:

MethodYield (%)ScalabilityFunctional Group Tolerance
Suzuki-Miyaura70–90HighExcellent
Condensation-Cyclization50–65ModerateModerate
Paal-Knorr40–55LowPoor
Feist-Benary45–60ModerateLimited

The Suzuki-Miyaura reaction emerges as the most robust and scalable approach, whereas Paal-Knorr synthesis is limited by precursor availability. Green chemistry adaptations, such as aqueous-phase Suzuki coupling, further enhance its appeal for industrial applications.

Q & A

What synthetic strategies are commonly employed to prepare 2-(3,4,5-Trimethoxyphenyl)furan derivatives?

Basic
The synthesis typically involves coupling reactions between substituted furan precursors and trimethoxyphenyl moieties. For example, Suzuki-Miyaura cross-coupling or Ullmann-type reactions are used to introduce the aryl group to the furan ring. Purification steps often include column chromatography and recrystallization to achieve high purity, as demonstrated in the synthesis of structurally similar ortho-carborane compounds .

How can X-ray crystallography resolve the crystal structure of this compound derivatives?

Advanced
Crystallographic analysis requires high-quality single crystals grown via slow evaporation. Data collection is performed using synchrotron or Cu-Kα radiation. The SHELX suite (e.g., SHELXL for refinement) is widely used for structure solution, with parameters optimized for small molecules. For example, torsion angles and bond distances in related dihydrofuran derivatives were resolved using SHELX, revealing intermolecular interactions like C–H⋯H and Br⋯Br contacts .

Which spectroscopic methods are critical for characterizing this compound analogs?

Basic
1H/13C NMR confirms substituent positions and stereochemistry, while HRMS validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl or methoxy stretches). For example, 7-methoxy-3-methyl-5-((E)-prop-1-enyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzofuran was characterized using 1H/13C NMR and HRMS .

What experimental approaches assess the anticancer potential of this compound derivatives?

Advanced
In vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HCT116, HeLa) are standard. Advanced studies include tubulin polymerization inhibition assays, as seen in arylthioindole derivatives, which bind to the colchicine site on β-tubulin . Mechanistic studies involve cell cycle analysis (e.g., G2/M phase arrest) and Hedgehog signaling pathway inhibition, validated via IC50 measurements .

How do structural modifications influence the biological activity of this compound derivatives?

Advanced
Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy) enhance tubulin binding, while halogen substitutions (e.g., Cl) improve cytotoxicity. For instance, 6,7-dichloro derivatives showed nanomolar potency against multidrug-resistant cancer lines, outperforming colchicine . Molecular docking and free-energy calculations (e.g., MM-GBSA) further rationalize these trends .

How can researchers resolve contradictions in reported biological activities of this compound analogs?

Advanced
Discrepancies may arise from assay conditions (e.g., cell line variability) or compound stability. Robust validation includes dose-response curves across multiple cell lines and orthogonal assays (e.g., Western blotting for target protein expression). For example, derivatives with the 3,4,5-trimethoxyphenyl moiety showed differential activity in P-glycoprotein-overexpressing vs. wild-type cells, necessitating mechanistic follow-up .

What purification techniques ensure high purity of this compound during synthesis?

Basic
After synthesis, flash chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) removes byproducts. Final purity (>95%) is confirmed via HPLC with UV detection. For polar derivatives, preparative TLC or recrystallization in ethanol/water mixtures is effective, as described for ortho-carborane compounds .

How does the 3,4,5-trimethoxyphenyl moiety enhance pharmacological properties compared to other aryl groups?

Advanced
The trimethoxy group increases lipophilicity and π-π stacking with tubulin’s colchicine-binding pocket, improving binding affinity. In arylthioindoles, this moiety contributed to IC50 values of 38–72 nM in Hedgehog pathway inhibition, surpassing less-substituted analogs . Computational studies (e.g., molecular dynamics) further correlate substituent orientation with activity .

What safety protocols are recommended for handling this compound derivatives?

Basic
Use PPE (gloves, goggles) and work in a fume hood. Store compounds in airtight containers at –20°C to prevent degradation. For cytotoxic derivatives, follow biosafety level 2 (BSL-2) guidelines, including waste decontamination, as advised for bioactive thiazolo-triazolones .

How can researchers validate computational predictions of this compound’s binding modes?

Advanced
Docking results (e.g., AutoDock Vina) are validated via site-directed mutagenesis of tubulin residues or competitive binding assays with colchicine. For example, fluorescence polarization assays confirmed displacement of labeled colchicine by arylthioindole derivatives . Cryo-EM or X-ray co-crystallography provides atomic-level resolution of binding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.